molecular formula C20H18N2O2 B12114961 3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B12114961
M. Wt: 318.4 g/mol
InChI Key: MCUIWPVWSHJFMI-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a tetrahydro-dibenzo-diazepinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the reaction of o-phenylenediamine with an appropriate aldehyde under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the desired compound . The reaction is catalyzed by silica-supported fluoroboric acid, and the conditions include heating the reaction mixture under microwave irradiation for a specified period.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of advanced catalysts and reaction optimization techniques can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research has explored its potential as an anxiolytic and antioxidant agent. It has shown promising results in binding to specific receptors in the central nervous system.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It has been shown to bind to the benzodiazepine binding site on GABA_A receptors, which are involved in the regulation of neurotransmission in the central nervous system . This binding can modulate the activity of these receptors, leading to anxiolytic and other effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with specific molecular targets and exhibit distinct properties compared to other similar compounds.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

9-(4-methoxyphenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C20H18N2O2/c1-24-15-8-6-13(7-9-15)14-10-19-16(20(23)11-14)12-21-17-4-2-3-5-18(17)22-19/h2-9,12,14,22H,10-11H2,1H3

InChI Key

MCUIWPVWSHJFMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C=NC4=CC=CC=C4N3)C(=O)C2

Origin of Product

United States

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